molecular formula C19H18N2O4 B11346836 5-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11346836
M. Wt: 338.4 g/mol
InChI Key: HVIHTKOUOFUOAS-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features ethoxy and methoxy substituents on the phenyl rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a nitrile. For example, 4-ethoxyphenylacetonitrile can be reacted with an α-haloketone under basic conditions to form the oxazole ring.

    Amidation Reaction: The oxazole intermediate is then subjected to an amidation reaction with 3-methoxyaniline to form the final product. This reaction is typically carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxazole ring or the amide group.

    Substitution: The ethoxy and methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole or amide derivatives.

    Substitution: Substituted phenyl derivatives with new functional groups.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The oxazole ring and the substituents on the phenyl rings can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to the specific combination of ethoxy and methoxy substituents on the phenyl rings. This combination can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H18N2O4/c1-3-24-15-9-7-13(8-10-15)18-12-17(21-25-18)19(22)20-14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H,20,22)

InChI Key

HVIHTKOUOFUOAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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